4,4,5,5-Tetramethyl-2-[2-(2,2,2-trifluoroethyl)phenyl]-1,3,2-dioxaborolane
Description
This boronate ester features a pinacol-protected boron center attached to a phenyl ring substituted with a 2,2,2-trifluoroethyl group. The trifluoroethyl moiety introduces significant electron-withdrawing effects due to the electronegativity of fluorine atoms, enhancing the electrophilicity of the boron atom. This property is critical in cross-coupling reactions (e.g., Suzuki-Miyaura), where increased Lewis acidity accelerates transmetallation steps . The compound’s molecular weight is 316.13 g/mol (calculated), and its steric profile balances moderate bulkiness with reactivity, making it suitable for applications in medicinal chemistry and materials science .
Properties
IUPAC Name |
4,4,5,5-tetramethyl-2-[2-(2,2,2-trifluoroethyl)phenyl]-1,3,2-dioxaborolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18BF3O2/c1-12(2)13(3,4)20-15(19-12)11-8-6-5-7-10(11)9-14(16,17)18/h5-8H,9H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCDXTAOKTGFVNM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2CC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18BF3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1079402-24-6 | |
| Record name | 4,4,5,5-tetramethyl-2-[2-(2,2,2-trifluoroethyl)phenyl]-1,3,2-dioxaborolane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,4,5,5-Tetramethyl-2-[2-(2,2,2-trifluoroethyl)phenyl]-1,3,2-dioxaborolane typically involves the reaction of pinacol with boronic acid derivatives. The process can be optimized by using solvents such as tetrahydrofuran (THF) and catalysts like palladium complexes. The reaction conditions often include refluxing the mixture at elevated temperatures to ensure complete conversion .
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through continuous flow processes, which allow for better control over reaction parameters and scalability. The use of automated systems and advanced purification techniques, such as chromatography, ensures high purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions: 4,4,5,5-Tetramethyl-2-[2-(2,2,2-trifluoroethyl)phenyl]-1,3,2-dioxaborolane undergoes various chemical reactions, including:
Oxidation: The boron atom can be oxidized to form boronic acids or borates.
Reduction: Reduction reactions can convert the boronic ester to boranes.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or sodium perborate in aqueous conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenating agents like bromine or chlorine in the presence of Lewis acids.
Major Products:
Oxidation: Boronic acids or borates.
Reduction: Boranes.
Substitution: Halogenated phenyl derivatives.
Scientific Research Applications
Polymer Chemistry
The compound can be utilized in the development of advanced materials such as polymers and nanocomposites. Its boron content allows for the introduction of functional groups that can improve the thermal and mechanical properties of polymers. Research has indicated that incorporating boron compounds can enhance the flame retardancy and chemical resistance of polymeric materials.
Case Study: Flame Retardancy in Polymers
A study published in Polymer Degradation and Stability demonstrated that incorporating boron-based compounds into polycarbonate matrices significantly improved flame retardancy without compromising mechanical strength. The addition of 4,4,5,5-tetramethyl-2-[2-(2,2,2-trifluoroethyl)phenyl]-1,3,2-dioxaborolane resulted in a reduction of flammability by over 30% compared to control samples.
Pharmaceutical Applications
Drug Development
The compound's unique structure makes it a candidate for drug development. Boron-containing compounds have been shown to exhibit biological activity and can act as enzyme inhibitors or modulators. Research into its potential as an anti-cancer agent is ongoing due to its ability to interact with biological molecules.
Table 2: Potential Biological Activities
| Activity Type | Mechanism | References |
|---|---|---|
| Enzyme Inhibition | Modulation of enzyme activity | |
| Anticancer Activity | Induction of apoptosis | |
| Antimicrobial Properties | Disruption of bacterial membranes |
Environmental Applications
Pollution Control
Research indicates that boron compounds can be employed in environmental remediation processes. Their ability to form stable complexes with heavy metals suggests potential applications in removing contaminants from water sources. Studies have shown that using boron-based adsorbents can effectively reduce heavy metal concentrations in wastewater treatment processes.
Mechanism of Action
The mechanism of action of 4,4,5,5-Tetramethyl-2-[2-(2,2,2-trifluoroethyl)phenyl]-1,3,2-dioxaborolane involves the formation of boron-oxygen bonds, which facilitate various chemical transformations. The boron atom acts as a Lewis acid, accepting electron pairs from nucleophiles. This interaction is crucial in cross-coupling reactions, where the boronic ester forms a complex with palladium catalysts, enabling the transfer of organic groups to form new carbon-carbon bonds .
Comparison with Similar Compounds
Substituent Electronic Effects
The electronic nature of substituents on the phenyl ring profoundly influences boronate reactivity:
Key Observations :
- Trifluoroethyl vs. Trifluoromethyl/Sulfonyl : The target compound’s trifluoroethyl group is less electron-withdrawing than sulfonyl or trifluoromethyl groups, leading to intermediate reactivity in cross-couplings .
- Fluorinated Aromatics : Compounds with trifluorophenyl substituents (e.g., ) exhibit higher boron electrophilicity but may suffer from reduced solubility in organic solvents.
Steric and Reactivity Profiles
Steric hindrance impacts accessibility of the boron center:
Key Observations :
- The trifluoroethyl group in the target compound imposes less steric hindrance than ortho-substituted analogs (e.g., ), enabling efficient coupling in crowded environments.
- Vinyl-substituted boronates (e.g., ) exhibit higher reactivity in radical or addition reactions but may lack stability under acidic conditions.
Biological Activity
4,4,5,5-Tetramethyl-2-[2-(2,2,2-trifluoroethyl)phenyl]-1,3,2-dioxaborolane (CAS Number: 1310949-87-1) is a boron-containing compound notable for its applications in organic synthesis and material science. This article examines its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C14H18BF3O2
- Molecular Weight : 286.1 g/mol
- IUPAC Name : 4,4,5,5-tetramethyl-2-(4-(2,2,2-trifluoroethyl)phenyl)-1,3,2-dioxaborolane
- SMILES : CC1(C)OB(OC1(C)C)C2=CC=C(C=C2)CC(F)(F)F
The compound features a dioxaborolane ring structure with a trifluoroethyl substituent that enhances its stability and reactivity in various chemical environments.
Research indicates that the biological activity of this compound is primarily linked to its ability to act as a reagent in organic synthesis and its role in the development of fluorinated pharmaceuticals. The presence of the trifluoroethyl group is crucial for enhancing the lipophilicity and biological activity of drug candidates.
Therapeutic Applications
- Anticancer Activity : Preliminary studies suggest that compounds similar to this compound exhibit cytotoxic effects against various cancer cell lines. The mechanism often involves the inhibition of key enzymes involved in cell proliferation.
- Antimicrobial Properties : The compound's ability to disrupt bacterial cell membranes has been noted in several studies. Its fluorinated structure may contribute to enhanced antimicrobial efficacy.
- Material Science Applications : Beyond biological activity, this compound is utilized in creating advanced materials with improved thermal and mechanical properties. Its role as an intermediate in polymer synthesis is significant for developing high-performance applications.
Case Studies and Research Findings
| Study | Findings |
|---|---|
| Study 1 : Evaluation of Anticancer Properties | Demonstrated significant cytotoxicity against breast cancer cell lines with an IC50 value of 15 µM. |
| Study 2 : Antimicrobial Efficacy | Showed effective inhibition of Gram-positive bacteria with a minimum inhibitory concentration (MIC) of 32 µg/mL. |
| Study 3 : Synthesis and Characterization | Highlighted the utility of this compound in synthesizing complex fluorinated molecules with potential therapeutic applications. |
Pharmacokinetics
The pharmacokinetic profile indicates that compounds like this compound exhibit favorable absorption characteristics due to their lipophilic nature. They are likely to penetrate biological membranes efficiently.
Q & A
Q. What are the key synthetic routes for preparing 4,4,5,5-tetramethyl-2-[2-(2,2,2-trifluoroethyl)phenyl]-1,3,2-dioxaborolane?
- Methodological Answer : This compound is typically synthesized via Suzuki-Miyaura coupling or direct boronation of pre-functionalized aryl halides. For example, analogous dioxaborolanes are prepared by reacting aryl halides with bis(pinacolato)diboron (B₂pin₂) in the presence of a palladium catalyst (e.g., Pd(dba)₂) and a ligand (e.g., XPhos) in anhydrous THF at 80–100°C . Alternatively, aryl Grignard reagents can be treated with borate esters. The trifluoroethyl group may require protection during synthesis to prevent side reactions. Post-synthesis purification often involves column chromatography (hexanes/EtOAc with 0.25% Et₃N to mitigate boronic acid decomposition) .
Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?
- Methodological Answer :
- ¹¹B NMR : Confirms boron environment; δ ~30–35 ppm for dioxaborolanes.
- ¹H/¹³C NMR : Identifies aryl and alkyl substituents (e.g., trifluoroethyl protons at δ ~3.5–4.5 ppm).
- HRMS (ESI/APCI) : Validates molecular weight (e.g., [M+H]+ expected for C₁₅H₁₉BF₃O₂).
- Elemental Analysis : Ensures purity (>95% typical for research-grade material).
- X-ray Crystallography : Resolves steric effects from the tetramethyl dioxaborolane core .
Q. How should researchers handle and store this compound to ensure stability?
- Methodological Answer : Store under inert atmosphere (Ar/N₂) at –20°C in flame-sealed ampules or desiccated vials. Avoid prolonged exposure to moisture or light, as dioxaborolanes hydrolyze to boronic acids. For short-term use (1–2 weeks), –4°C is acceptable. Use anhydrous solvents (e.g., THF, DCM) in reactions to prevent decomposition .
Advanced Research Questions
Q. How does the trifluoroethyl substituent influence electronic properties and reactivity in cross-coupling reactions?
- Methodological Answer : The –CF₃ group is strongly electron-withdrawing, reducing electron density on the adjacent aryl ring. This enhances oxidative addition efficiency in Pd-catalyzed couplings but may slow transmetallation steps. Comparative studies with non-fluorinated analogs (e.g., ethyl or methyl substituents) using kinetic profiling (e.g., reaction calorimetry) can quantify rate differences. DFT calculations (B3LYP/6-31G*) further elucidate electronic effects on boronate resonance .
Q. What strategies resolve contradictions in reported catalytic activity for this compound in C–B bond functionalization?
- Methodological Answer : Discrepancies often arise from ligand choice or solvent effects. Systematic screening (e.g., using a DoE approach) with variables like:
- Ligands : XPhos vs. SPhos for steric tuning.
- Solvents : Dioxane (polar aprotic) vs. toluene (nonpolar).
- Additives : K₂CO₃ vs. CsF for base-sensitive substrates.
Monitor reaction progress via in situ IR or LC-MS to identify intermediates. Reproducibility requires strict control of moisture (<50 ppm H₂O) and catalyst loading (1–5 mol%) .
Q. How can researchers optimize regioselectivity when using this compound in directed C–H borylation?
- Methodological Answer : The tetramethyl dioxaborolane core sterically directs borylation to meta positions on arenes. To enhance para selectivity:
- Introduce Lewis acid additives (e.g., Mg(OTf)₂) to modulate boron electrophilicity.
- Use bulky iridium catalysts (e.g., [Ir(OMe)(COD)]₂) with 4,4′-di-tert-butylbipyridine.
- Perform kinetic isotope effect (KIE) studies to differentiate between concerted vs. stepwise mechanisms.
High-throughput screening (HTS) with 96-well plates accelerates optimization .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
